molecular formula C14H19NO2 B13514611 Ethyl 4-(piperidin-2-yl)benzoate

Ethyl 4-(piperidin-2-yl)benzoate

Cat. No.: B13514611
M. Wt: 233.31 g/mol
InChI Key: AZMULAKKDFWOJZ-UHFFFAOYSA-N
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Description

Ethyl 4-(piperidin-2-yl)benzoate is an ethyl ester derivative featuring a benzoate core substituted with a piperidin-2-yl group at the para position. Piperidine rings are common in pharmaceuticals due to their conformational flexibility and ability to engage in hydrogen bonding . This compound is structurally related to several ethyl and methyl benzoate derivatives with modifications in the ester group or substituents on the aromatic ring. Such analogs are widely used in drug synthesis, polymer chemistry, and material science .

Properties

IUPAC Name

ethyl 4-piperidin-2-ylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-17-14(16)12-8-6-11(7-9-12)13-5-3-4-10-15-13/h6-9,13,15H,2-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMULAKKDFWOJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2CCCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Esterification of 4-Nitrobenzoic Acid

  • Reaction: 4-nitrobenzoic acid reacts with absolute ethanol.
  • Catalyst: Acid catalysts such as sulfuric acid or solid acid catalysts.
  • Conditions: Reflux under a water separator to remove water and shift equilibrium toward ester formation.
  • Outcome: Formation of ethyl 4-nitrobenzoate.

Step 2: Nucleophilic Substitution to Introduce Piperidin-2-yl Group

  • Reaction: Alkylation of the ester intermediate with piperidine derivatives.
  • Method: Typically involves nucleophilic substitution at the para position of the aromatic ring.
  • Catalysts: Solid catalysts like rare-earth oxides (e.g., neodymium sesquioxide) or Pd/C for hydrogenation steps.
  • Conditions: Mild reflux conditions, often under nitrogen atmosphere to prevent oxidation.

Step 3: Catalytic Hydrogenation

  • Reaction: Reduction of the nitro group to an amino group, facilitating further modifications.
  • Catalyst: Palladium on carbon (Pd/C).
  • Conditions: Hydrogen atmosphere at 80-100°C, with continuous monitoring until hydrogen absorption ceases.
  • Outcome: Conversion of nitrobenzoate to amino benzoate derivative.

Step 4: Final Esterification and Purification

  • Reaction: Esterification of the amino derivative with ethanol or other alcohols.
  • Conditions: Mild reflux, with filtration and drying to obtain the pure compound.

This methodology emphasizes green chemistry principles , such as solvent recycling, catalyst recovery, and avoiding waste acids.

Specific Synthesis Example

Embodiment 3 from the patent illustrates a practical synthesis:

Parameter Details
Reactants 267.2 g of 4-nitrobenzoic acid, 74.4 g dehydrated ethanol, 8 g neodymium sesquioxide, 1.2 L toluene
Reaction Conditions Reflux at 350 rpm stirring for 4 hours, water separation, addition of dehydrated alcohol, continued reflux for 2 hours
Post-Reaction Processing Hot filtration of catalyst, hydrogenation with Pd/C at 80-100°C for 2 hours, cooling, filtration, and drying
Yield 245.8 g of white benzocaine with purity ≥99.5%

This process demonstrates the integration of esterification, alkylation, and hydrogenation steps under mild conditions, with high yield and purity.

Research Findings and Data Tables

The synthesis routes are corroborated by biological activity evaluations and structure-activity relationship (SAR) studies, which emphasize the importance of substituents and reaction conditions. For example, derivatives with specific alkyl groups exhibit enhanced local anesthetic effects, as shown in biological testing data.

Reaction Step Catalyst Conditions Outcome
Esterification Acid catalyst (e.g., sulfuric acid) Reflux with water removal Ethyl 4-nitrobenzoate
Alkylation Rare-earth oxides (e.g., neodymium sesquioxide) Mild reflux Piperidine derivative
Hydrogenation Pd/C 80-100°C, H₂ atmosphere Reduction to amino compound

Concluding Remarks

The synthesis of This compound is best achieved through a multi-step process involving:

  • Esterification of 4-nitrobenzoic acid under reflux with ethanol.
  • Nucleophilic substitution or alkylation to introduce the piperidin-2-yl group.
  • Catalytic hydrogenation to reduce nitro groups to amino groups.
  • Final esterification and purification to obtain high-purity product.

This approach aligns with environmentally conscious practices, utilizing recyclable catalysts and solvents, and can be adapted for industrial-scale production. The process benefits from mild reaction conditions, high yields, and straightforward purification, making it a reliable method for synthesizing this compound for pharmacological applications.

Chemical Reactions Analysis

Ethyl 4-(piperidin-2-yl)benzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-(piperidin-2-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(piperidin-2-yl)benzoate involves its interaction with specific molecular targets. The piperidine moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on the Benzoate Ring

The biological and physicochemical properties of ethyl benzoate derivatives are highly influenced by substituents. Key comparisons include:

  • Ethyl 4-(dimethylamino)benzoate (): The dimethylamino group (–N(CH₃)₂) enhances electron-donating capacity, leading to higher reactivity in resin polymerization compared to methacrylate-based amines. It also improves the degree of conversion and physical properties in dental cements .
  • Pyridazine and Isoxazole Derivatives (): Compounds like I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) feature nitrogen-rich heterocycles. These substituents likely enhance binding to biological targets (e.g., kinases or receptors) but may reduce solubility compared to the piperidine group .
  • Triazine and Pyrimidine Analogs (): Ethyl 4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)benzoate and ethyl 4-(2-chloropyrimidin-4-yl)benzoate are used in dye manufacturing and as intermediates for bioactive molecules. Their planar, aromatic substituents contrast with the three-dimensional piperidine ring, which could influence stacking interactions or metabolic stability .

Ester Group Variations

  • Methyl 4-(Piperidin-2-yl)benzoate (): Replacing the ethyl ester with a methyl group reduces molecular weight (C₁₅H₁₉NO₂ vs. C₁₄H₁₇NO₂) and lipophilicity (LogP: estimated 2.1 vs. 1.8). This may alter absorption and metabolism, as ethyl esters generally exhibit slower hydrolysis rates than methyl esters in vivo .
  • Longer Alkyl Chains ():

    • Derivatives like 2,2,6,6-tetramethylpiperidin-4-yl butyrate or propionate have increased hydrophobicity, which could enhance membrane permeability but reduce aqueous solubility. The ethyl group in the target compound balances lipophilicity and metabolic stability .

Piperidine Ring Positioning

  • Ethyl 2-(Piperidin-4-yl)acetate ():
    • The piperidin-4-yl group in this compound differs in ring position from the target’s piperidin-2-yl substituent. The 4-position may influence spatial interactions in drug-receptor binding, while the 2-position could enhance steric accessibility .

Data Table: Key Comparative Properties

Compound Name Substituent/Modification Molecular Weight Key Properties/Findings Applications
This compound Piperidin-2-yl, ethyl ester 263.34 g/mol High conformational flexibility, moderate lipophilicity Pharmaceutical intermediates
Mthis compound Piperidin-2-yl, methyl ester 249.29 g/mol Lower LogP, faster ester hydrolysis Research chemicals
Ethyl 4-(dimethylamino)benzoate Dimethylamino, ethyl ester 207.26 g/mol High reactivity in resins, improved DC* Dental cements
I-6230 Pyridazin-3-yl phenethylamino 377.43 g/mol Nitrogen-rich, potential kinase inhibition Drug discovery
Ethyl 4-(2-chloropyrimidin-4-yl)benzoate Chloropyrimidine, ethyl ester 262.69 g/mol Planar aromatic substituent Dye synthesis

*DC: Degree of conversion in polymer matrices.

Research Findings and Implications

  • Reactivity: Ethyl 4-(dimethylamino)benzoate outperforms methacrylate-based amines in resin systems, suggesting that electron-donating groups enhance reactivity . The piperidin-2-yl group may similarly improve interactions in catalytic or biological systems.
  • Solubility : Piperidine-containing analogs (e.g., this compound) may offer better aqueous solubility than purely aromatic derivatives (e.g., triazine-linked benzoates) due to increased hydrogen bonding capacity .

Q & A

Q. What are common synthetic routes for Ethyl 4-(piperidin-2-yl)benzoate, and how are reaction conditions optimized?

A typical synthesis involves coupling a piperidine derivative with a benzoate precursor. For example, ethyl 4-aminobenzoate can react with a brominated or chlorinated piperidine derivative under nucleophilic substitution conditions. Key parameters include solvent choice (e.g., DMF or THF), temperature control (40–80°C), and catalysts like triethylamine to enhance reactivity . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity.

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard for structural confirmation. Data collection using a Bruker D8 VENTURE diffractometer and refinement via SHELXL (for small-molecule structures) resolves bond lengths, angles, and stereochemistry . Complementary techniques like NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) validate functional groups and molecular weight .

Q. What analytical methods are recommended for purity assessment?

Thin-layer chromatography (TLC) with UV visualization provides rapid purity checks. Quantitative analysis employs reversed-phase HPLC (C18 column, acetonitrile/water gradient) or GC-MS for volatile intermediates. Purity >95% is typically required for biological testing .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For example, the piperidine nitrogen’s lone pair orientation influences its nucleophilicity toward electrophilic carbonyl groups. Solvent effects are incorporated via polarizable continuum models (PCM) to refine predictions .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., enzyme inhibition) may arise from assay conditions (pH, temperature) or cell-line variability. Systematic replication under standardized protocols (e.g., MTT assays for cytotoxicity) and meta-analysis of dose-response curves can clarify trends. Comparative studies with structural analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) isolate substituent effects .

Q. How is the compound’s interaction with biological targets characterized at the molecular level?

Surface plasmon resonance (SPR) measures binding kinetics (ka/kd) to receptors like G protein-coupled receptors (GPCRs). Molecular docking (AutoDock Vina) predicts binding poses, while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS). For enzyme targets, kinetic assays (e.g., Lineweaver-Burk plots) identify inhibition mechanisms (competitive vs. non-competitive) .

Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?

Disorder in the piperidine ring or ester group complicates refinement. Strategies include:

  • Cooling crystals to 100 K to reduce thermal motion.
  • Using twin refinement in SHELXL for pseudo-merohedral twinning.
  • Incorporating hydrogen-bonding restraints during refinement to stabilize the model .

Q. How do solvent and temperature affect regioselectivity in derivatization reactions?

Polar aprotic solvents (e.g., DMSO) favor SN2 mechanisms, leading to inversion at the piperidine nitrogen. Elevated temperatures (80–100°C) accelerate reactions but may promote side products (e.g., ester hydrolysis). Kinetic vs. thermodynamic control is assessed by time-resolved ¹H NMR .

Methodological Tables

Table 1. Key Synthetic Parameters for this compound Derivatives

Reaction TypeOptimal ConditionsYield RangeReference
Nucleophilic SubstitutionPiperidine derivative, K₂CO₃, DMF, 60°C60–75%
Ester HydrolysisNaOH (2M), EtOH/H₂O, reflux85–90%
Amide CouplingEDC/HOBt, CH₂Cl₂, RT70–80%

Table 2. Comparative Biological Activity of Structural Analogs

Compound ModificationIC₅₀ (μM) for Enzyme XAssay TypeReference
4-Fluorophenyl substituent12.3 ± 1.2Fluorescence
4-Chlorophenyl substituent8.7 ± 0.9Colorimetric
Piperidine N-methylation>100Radioligand binding

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